![molecular formula C9H12O2 B057112 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid CAS No. 825-71-8](/img/structure/B57112.png)
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
Übersicht
Beschreibung
"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" is a chemical compound that has garnered interest due to its unique structural and chemical properties. This compound is notable for its bicyclic structure, which has been the subject of various studies focusing on its synthesis, molecular configuration, and chemical behavior.
Synthesis Analysis
The synthesis of compounds related to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” has been explored in several studies. For instance, the synthesis of 5‐endo,6‐endo‐Bis(acetoxymethyl)bicyclo[2.2.1]hept‐2‐ene involves the reaction of hydroxymethyl bicycloheptene with acetic acid anhydride (Sun, Li & Chen, 2005). Additionally, gold(I) catalysis has been used for the efficient synthesis of related bicyclic compounds, such as acetoxy bicyclo[3.1.0]hexenes (Buzas & Gagosz, 2006).
Molecular Structure Analysis
The molecular structure of related bicyclic compounds has been determined using techniques like X-ray diffraction. For example, a study on the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid reveals details about bond distances and angles in the bicyclic ring system, showing typical asymmetry of bond distances and hydrogen bonding patterns (Pfluger, Harlow & Simonsen, 1973).
Chemical Reactions and Properties
Various chemical reactions involving bicyclic compounds structurally similar to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” have been studied. For instance, the rearrangement and cycloisomerization reactions catalyzed by gold and Brønsted acids have been investigated to understand the formation of different bicyclic structures (Chen, Day, Teo & Chan, 2016).
Physical Properties Analysis
The physical properties, such as boiling points and protective properties against corrosion, of esters derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been characterized. These studies help in understanding the potential applications of these compounds in different industrial contexts (Mamedov, 2004).
Chemical Properties Analysis
The chemical properties of bicyclic compounds similar to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” are influenced by their unique structure. For instance, the stereochemical aspects and reactivity patterns of these compounds have been explored to understand their behavior in various chemical reactions and potential applications (Bentley, Norman, Kemmer & Christl, 1995).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : A study analyzed the molecular conformation of a compound containing a bicyclo[2.2.1] ring system, revealing specific structural characteristics (Sun, Li, & Chen, 2005).
Chemical Transformations : Research focused on the conversion of Bicyclo[3.2.0]hept-2-en-6-one into Cyclopentadienylacetic Acid Derivatives, illustrating the versatility of bicyclic compounds in chemical reactions (Wallquist, Rey, & Dreiding, 1983).
Polymerization Studies : An investigation into the polymerization of norbornene derivatives highlighted the relevance of such compounds in the field of polymer chemistry (Kang & Sen, 2004).
Pyrolysis Analysis : The pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives were examined, providing insights into their thermal decomposition properties (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).
Catalytic Reactions : A study described the catalyzed addition of acetic acid to bicyclo[2.2.1]hepta-2,5-diene, a reaction significant in organometallic chemistry (Magoon & Slaugh, 1973).
Synthesis and Corrosion Study : Research developed a method for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, examining their protective properties against acid corrosion of steel (Mamedov, 2004).
Copolymers Formation : A study on homo- and copolymers containing units based on derivatives of bicyclo[2.2.1]hept-5-en-2-ylmethyl demonstrated the application in polymer science (Reinmuth, Mathew, Melia, & Risse, 1996).
Photoresist Materials : Alicyclic polymers designed for use as 193 nm photoresist materials were synthesized, showing the importance of these compounds in material science (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Metathesis Polymerization : The ring-opening metathesis polymerization of (±)-endo-bicyclo[2.2.1]hept-5-en-2-yl acetate was explored, contributing to the field of polymer chemistry (Ivin, Lam, & Rooney, 1993).
Cycloisomerization Processes : A study presented a synthetic method for assembling bicyclo[2.2.1]hept-2-en-7-ones, highlighting advanced synthetic techniques (Chen, Day, Teo, & Chan, 2016).
Eigenschaften
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGJQMCNYJEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid | |
CAS RN |
825-71-8 | |
| Record name | 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




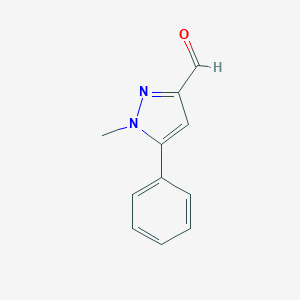
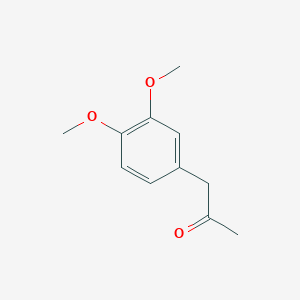
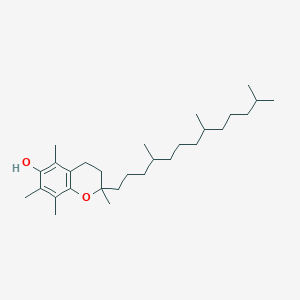
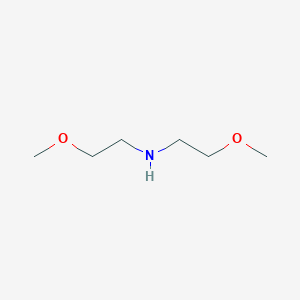
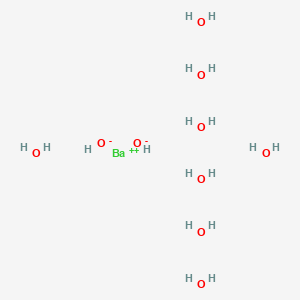

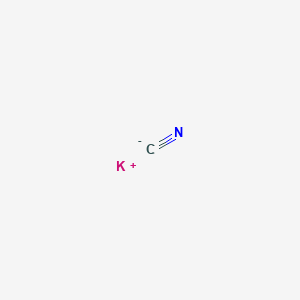
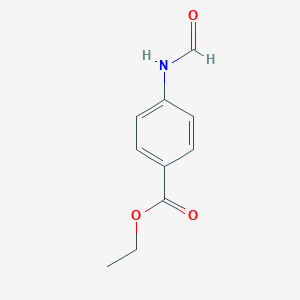
![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
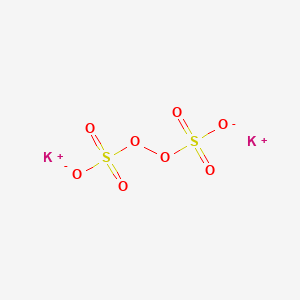
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

